molecular formula C18H17BrN2O3S B12213402 5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12213402
M. Wt: 421.3 g/mol
InChI Key: ZNDUYPIQQVKZMC-UHFFFAOYSA-N
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Description

5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The bromophenyl and thiophene groups can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

5-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C18H17BrN2O3S/c19-13-8-6-12(7-9-13)15-11-14(16-3-2-10-25-16)20-21(15)17(22)4-1-5-18(23)24/h2-3,6-10,15H,1,4-5,11H2,(H,23,24)

InChI Key

ZNDUYPIQQVKZMC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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